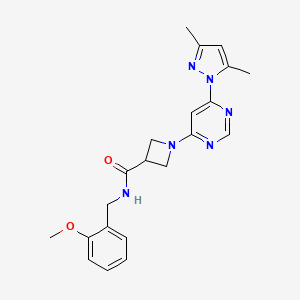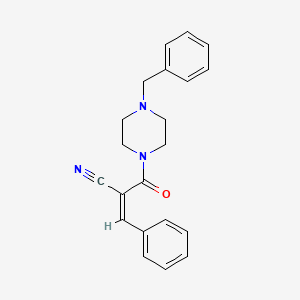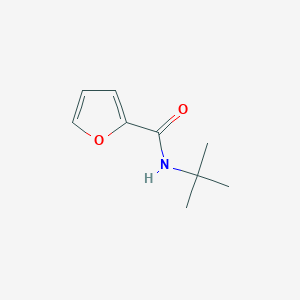
1-(2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-methyl-1H-indole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl]-2-methyl-1H-indole-3-carbaldehyde is a complex organic compound that features a quinoline and indole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-methyl-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common approach is the Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene. This reaction is often catalyzed by Lewis acids such as zinc bromide (ZnBr2) or Brønsted acids like p-toluenesulfonic acid monohydrate .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-[2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl]-2-methyl-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur at the quinoline or indole moieties using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 gas with Pd/C catalyst.
Substitution: NaH or LDA in aprotic solvents like tetrahydrofuran (THF).
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline or indole derivatives.
Substitution: Formation of substituted quinoline or indole derivatives.
Scientific Research Applications
1-[2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl]-2-methyl-1H-indole-3-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-methyl-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors (GPCRs), affecting cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dihydroquinolin-1(2H)-yl)-2-(4-isobutylphenyl)propan-1-one: Known for its anti-inflammatory properties.
4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl: Exhibits anticancer and antibacterial activities.
Uniqueness
1-[2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl]-2-methyl-1H-indole-3-carbaldehyde is unique due to its dual quinoline and indole structure, which may confer a broader range of biological activities compared to compounds with only one of these moieties.
Properties
IUPAC Name |
1-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-methylindole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2/c1-15-18(14-24)17-9-3-5-11-20(17)23(15)13-21(25)22-12-6-8-16-7-2-4-10-19(16)22/h2-5,7,9-11,14H,6,8,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWNIDJLUHGSOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC(=O)N3CCCC4=CC=CC=C43)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(1-Ethylimidazol-2-yl)methyl]-2-fluoropyridine-3-carboxamide](/img/structure/B2460238.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[11-methyl-3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamide](/img/structure/B2460240.png)
![N-(2,3-dihydro-1H-inden-1-yl)-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B2460241.png)

![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-methoxy-1,3-benzothiazol-2-amine](/img/structure/B2460246.png)
![6-chloro-N-(4-fluorophenyl)-N-[(pyridin-3-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2460247.png)
![1-[2-(Decyloxy)ethoxy]decane](/img/structure/B2460248.png)


![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 4-oxo-4-phenylbutanoate](/img/structure/B2460252.png)




